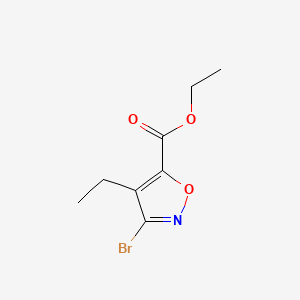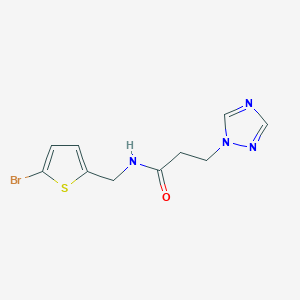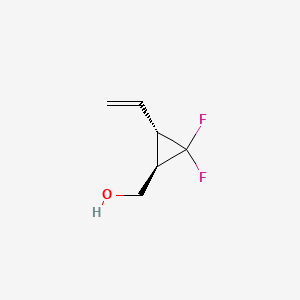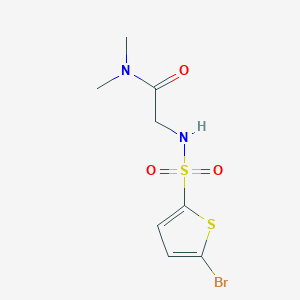
2-Chloro-4-fluoro-5-(methoxycarbonyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-fluoro-5-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C8H6ClFO4 It is a derivative of benzoic acid, featuring chloro, fluoro, and methoxycarbonyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-5-(methoxycarbonyl)benzoic acid can be achieved through several steps. One common method involves the use of dimethyl terephthalate as the starting material. The synthetic route includes nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up to handle larger quantities. The process involves the same synthetic steps but is optimized for efficiency and cost-effectiveness. For example, the use of a 1,000 L autoclave reactor and 10% Pd/C as a catalyst under nitrogen-purged conditions can significantly improve yield and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-fluoro-5-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.
Esterification: The methoxycarbonyl group can participate in esterification reactions to form esters.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate substitution reactions.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used.
Hydrolysis: Aqueous acidic or basic conditions can be employed for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester group yields 2-Chloro-4-fluoro-5-carboxybenzoic acid.
Applications De Recherche Scientifique
2-Chloro-4-fluoro-5-(methoxycarbonyl)benzoic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-fluoro-5-(methoxycarbonyl)benzoic acid depends on its application. In medicinal chemistry, it acts as an intermediate in the synthesis of drugs that target specific enzymes or receptors. For example, as an intermediate in SGLT2 inhibitors, it helps in the regulation of glucose levels by inhibiting the sodium-glucose cotransporter 2 .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Another derivative with a bromo substituent instead of fluoro.
4-Chloro-2-fluoro-5-nitrobenzoic acid: A similar compound with a nitro group instead of methoxycarbonyl.
2-Fluoro-4-(methoxycarbonyl)benzoic acid: A compound with a similar structure but lacking the chloro substituent.
Uniqueness
2-Chloro-4-fluoro-5-(methoxycarbonyl)benzoic acid is unique due to its specific combination of chloro, fluoro, and methoxycarbonyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Propriétés
Formule moléculaire |
C9H6ClFO4 |
|---|---|
Poids moléculaire |
232.59 g/mol |
Nom IUPAC |
2-chloro-4-fluoro-5-methoxycarbonylbenzoic acid |
InChI |
InChI=1S/C9H6ClFO4/c1-15-9(14)5-2-4(8(12)13)6(10)3-7(5)11/h2-3H,1H3,(H,12,13) |
Clé InChI |
ZJQIVLWGKNGYSK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1F)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Aminotetrahydrofuro[2,3-c]pyridine-5,7(4H,6H)-dione](/img/structure/B14896723.png)







